molecular formula C20H33N3Sn B2743980 Tributyl-(1-phenyltriazol-4-yl)stannane CAS No. 619331-68-9

Tributyl-(1-phenyltriazol-4-yl)stannane

Cat. No. B2743980
CAS RN: 619331-68-9
M. Wt: 434.215
InChI Key: IEBXUMIXNUUCFJ-UHFFFAOYSA-N
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Description

Tributyl-(1-phenyltriazol-4-yl)stannane (TBT) is an organostannane compound that is widely used in numerous scientific research applications. It is a highly reactive compound that can be used in a variety of reaction types, such as nucleophilic substitution, reductive amination, and Michael additions. TBT is also used in the synthesis of organometallic compounds, such as tin-based catalysts, organotin compounds, and organotin reagents.

Scientific Research Applications

Efficient Reagent for Heterocyclic Compounds Synthesis

Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been identified as an efficient reagent for the preparation of various trifluoromethylated heterocyclic compounds, including pyrazole, triazole, and isoxazole derivatives. These heterocyclic compounds serve as valuable building blocks for the regioselective introduction of functional groups such as aryl groups or iodine, showcasing the significance of organotin compounds in facilitating complex organic synthesis processes (Hanamoto, Hakoshima, & Egashira, 2004).

Selenostannylation of Arynes

The selenostannylation of arynes under mild reaction conditions using tributyl(phenylselanyl)stannane has been explored, resulting in good yields of tributyl[(phenylselanyl)aryl]stannanes. This method demonstrates the utility of organotin reagents in the synthesis of complex organoselenium compounds, further expanding the scope of synthetic applications for organotin chemistry (Toledo et al., 2010).

Stereoselective Reactions with Chiral Aldehydes

Organotin compounds, such as δ-alkoxyallylstannanes, have been shown to exhibit excellent stereoselectivity in reactions with chiral aldehydes. This stereoselectivity is crucial for the synthesis of compounds with specific stereochemical configurations, highlighting the role of organotin reagents in stereoselective organic synthesis (Mcneill & Thomas, 1992).

Palladium-Catalyzed Carbonylative Coupling

The palladium-catalyzed carbonylative coupling of tributyl(1-fluorovinyl)stannane with aryl halides and aryl triflates illustrates another dimension of organotin chemistry. This process facilitates the synthesis of aryl 1-fluorovinyl ketones, demonstrating the capacity of organotin compounds to engage in catalytic cross-coupling reactions that are essential for the construction of complex organic molecules (Hanamoto, Handa, & Mido, 2002).

properties

IUPAC Name

tributyl-(1-phenyltriazol-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXUMIXNUUCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

Synthesis routes and methods

Procedure details

Phenylazide can be obtained from Pfaltz & Bauer, Inc., or can be synthesized by the method described in J. Biochem., 179, 397-405 (1979). A solution of tributylethynyl stannane (Sigma Aldrich; 400 mg, 1.27 mmol) in THF (4 ml) is treated with phenylazide (169 mg, 1.27 mmol), copper (I) iodide (90 mg, 0.47 mmol), and triethylamine (256 mg, 2.54 mmol) at room temperature over 48 h. The reaction is then filtered through celite to remove copper (I) iodide and chromatographed on silica in a gradient of 5-20% ethyl acetate in petrol. The second fraction is collected and concentrated in vacuo to give the 1-phenyl-4-(tributylstannyl)-1H[1,2,3]triazole as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
256 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two

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